Regiochemical Specificity: 5-Substituted Indane vs. Alternative Substitution Patterns
This compound installs the reactive handle at the indane 5-position, enabling access to a pharmacophore topology that differs from regioisomeric variants. In patent WO2012154770A1 for HSP90 inhibitors, the 5-substituted indane scaffold serves as a critical structural component for achieving target binding, whereas 4-substituted or 6-substituted indane regioisomers would alter the spatial orientation of the pendant pharmacophore [1]. The 2,3-dihydroindene core provides a saturated, non-planar geometry distinct from fully aromatic indene or indole alternatives [2].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | Bromoacetyl group at indane 5-position (para-like position relative to the fused ring junction) |
| Comparator Or Baseline | 4-substituted indane derivatives (e.g., 2-bromo-1-(2,3-dihydro-1H-inden-4-yl)ethanone, CAS 1392286-13-3); 6-substituted indane derivatives; unsubstituted phenacyl bromides |
| Quantified Difference | Not quantified (structural divergence is categorical) |
| Conditions | Structural analysis and SAR guidance from patent literature [1] [2] |
Why This Matters
The 5-position substitution defines the vector of derivatization and final pharmacophore geometry, making alternative regioisomers unsuitable for programs targeting specific binding site topologies.
- [1] Patent WO2012154770A1. Substituted indazole derivatives as HSP90 inhibitors. 2012. View Source
- [2] Sanofi. US Patent Application 2012/0022039 A1. Novel substituted indanes, method for the production thereof, and use thereof as drugs. 2012. View Source
